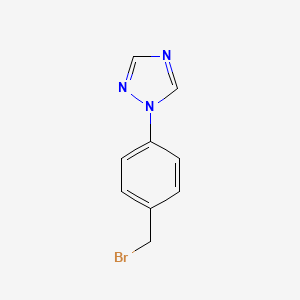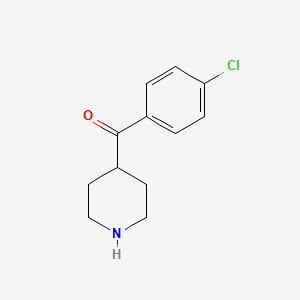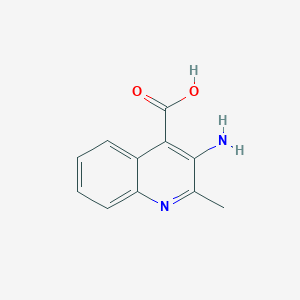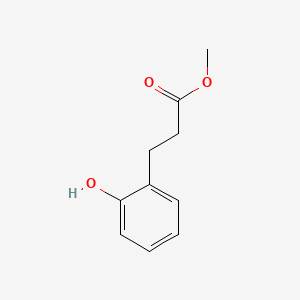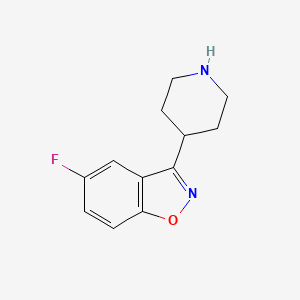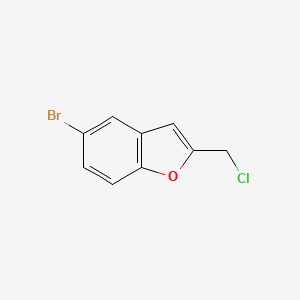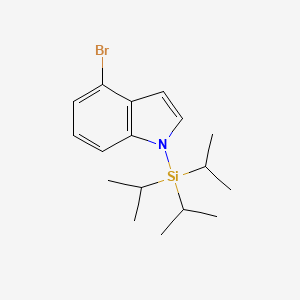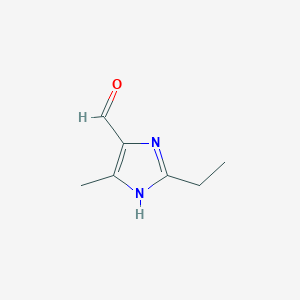
N-tert-Butylbenzamide
Vue d'ensemble
Description
N-tert-Butylbenzamide, also known as N-t-Butylbenzamide, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research due to its unique properties, including its ability to act as a selective antagonist of the GPR35 receptor.
Applications De Recherche Scientifique
Synthèse organique
N-tert-Butylbenzamide : est utilisé en synthèse organique, en particulier dans la formation de liaisons amides, qui sont essentielles à la création d'un large éventail de composés organiques. Le groupe amide est une entité fondamentale en chimie organique et est présent dans de nombreux médicaments et polymères. La synthèse implique souvent la réaction de Ritter, où les nitriles réagissent avec les alcools en présence d'un acide fort pour former des amides .
Synthèse de médicaments
Ce composé joue un rôle crucial dans la synthèse de médicaments. Par exemple, on le trouve dans la Finastéride, un médicament développé pour traiter l'hypertrophie bénigne de la prostate, et l'Epristéride, qui a une application similaire . Ces médicaments agissent en inhibant l'enzyme qui convertit la testostérone en sa forme plus puissante, la dihydrotestostérone, qui est impliquée dans l'élargissement de la prostate.
Composants du traitement du VIH
This compound : les dérivés, tels que l'Indinavir, le Nelfinavir et le Saquinavir, sont des composants essentiels dans le traitement du VIH. Ils agissent comme des inhibiteurs de la protéase, empêchant le virus de mûrir et de proliférer dans les cellules de l'hôte .
Thérapie neuroprotectrice
Des composés comme le CPI-1189, qui contiennent du This compound, sont étudiés pour leurs propriétés neuroprotectrices, en particulier pour le traitement des maladies du système nerveux central (SNC) associées au VIH. Ces composés peuvent atténuer le stress oxydatif, qui est un facteur important dans la progression des maladies neurodégénératives .
Catalyse
Dans le domaine de la catalyse, le This compound est synthétisé en utilisant divers catalyseurs comme Cu(OTf)2 et Zn(ClO4)2·6H2O. Ces catalyseurs facilitent la réaction entre les nitriles et le dicarbonate de di-tert-butyle ou le benzoate de tert-butyle pour produire du This compound avec des rendements élevés dans des conditions douces .
Mécanisme D'action
Target of Action
N-tert-Butylbenzamide is a compound that functions as a chemical intermediate in development . It has wide application in organic synthesis and drug synthesis . Many drug molecules containing this compound functionality have been explored to cure various diseases .
Mode of Action
The mechanism of action of this compound involves its participation in organic reactions, such as amidation, esterification, and other transformations, to form more complex molecular structures . It is synthesized from the reaction of nitriles with tert-butyl benzoate catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under the solvent-free conditions .
Biochemical Pathways
This compound participates in various biochemical pathways during its synthesis. These include the amidation of aryl halides, the oxidative amidation of aldehydes and alcohols, aminocarbonylation reaction, and oxidation of imines . These reactions lead to the formation of more complex molecular structures .
Pharmacokinetics
Its synthesis involves a reaction under solvent-free conditions , which might influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of N-tert-butyl amides in high yields . These amides have applications in the synthesis of various drugs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, a moderate yield of this compound is obtained at 50 °C, and raising the reaction temperature to 80 °C can also result in an excellent yield .
Analyse Biochimique
Biochemical Properties
The mechanism of action of N-tert-Butylbenzamide involves its participation in organic reactions . It interacts with various enzymes and proteins during these reactions, contributing to the formation of more complex molecular structures .
Molecular Mechanism
This compound exerts its effects at the molecular level through its participation in organic reactions . It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in organic reactions . It may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWWTHOGCJXTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207681 | |
| Record name | N-t-Butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5894-65-5 | |
| Record name | N-t-Butylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-t-Butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-tert-Butylbenzamide in synthetic chemistry?
A1: this compound serves as a versatile reagent in various synthetic transformations. Notably, it acts as a precursor for the synthesis of aluminum diketiminates, important organometallic compounds with applications in catalysis and materials science. The reaction of this compound with trimethylaluminum, depending on stoichiometry and reaction conditions, yields different aluminum-amidate complexes. These complexes are effective catalyst precursors for the Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reduction-oxidation reactions, facilitating the interconversion of carbonyl compounds and alcohols.
Q2: How is this compound employed in the synthesis of heterocyclic compounds?
A2: this compound plays a crucial role in the synthesis of 1,2-benzisoselenazol-3(2H)-ones, a class of heterocyclic compounds with potential biological activities. A key step involves the formation of an this compound derivative bearing a benzylseleno group. This derivative, upon treatment with pyridine-2-thioneoxycarbonyl (PTOC) and subsequent irradiation, undergoes intramolecular homolytic substitution, leading to the formation of the desired 1,2-benzisoselenazol-3(2H)-one ring system.
Q3: What insights do spectroscopic studies provide about the behavior of this compound in acidic media?
A3: Ultraviolet (UV) spectroscopic studies of this compound in sulfuric acid solutions reveal intriguing behavior. The UV spectra exhibit significant changes with increasing acid concentration, suggesting two distinct processes occurring simultaneously. While one process is attributed to the protonation of the molecule, the second process involves either tautomerization between N- and O-protonated forms or a pronounced medium effect on the latter. Applying the excess acidity (X-function) method allows for the separation and analysis of these processes, ultimately revealing that the second process is a medium effect. This analysis enables the accurate determination of acidity constants (pKa) and solvation parameters (m*) for this compound in acidic environments.
Q4: How does this compound contribute to the development of regioselective arylation reactions?
A4: Research demonstrates the utility of this compound as a directing group in ruthenium(II)-catalyzed C(sp2)-H arylation reactions. The presence of the this compound moiety allows for selective arylation at the ortho position, showcasing the potential of this approach for the synthesis of valuable organic building blocks. This regioselective control stems from the coordination of the this compound group to the ruthenium catalyst, directing the arylboronic acid reagent to the desired position on the aromatic ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
